9,10-Dehydro Folitixorin Chloride
Overview
Description
Preparation Methods
The synthesis of 9,10-Dehydro Folitixorin Chloride involves several steps. One common synthetic route includes the reaction of 3-amino-8-[4-[(1S)-1,3-dicarboxypropyl]amino]carbonyl]phenyl]-2,5,6,6a,7,8-hexahydro-1-oxo-1H-imidazo[1,5-f]pteridin-10-ium with chloride ions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
9,10-Dehydro Folitixorin Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
9,10-Dehydro Folitixorin Chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the preparation of calcium folinate, which is used in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 9,10-Dehydro Folitixorin Chloride involves its interaction with specific molecular targets and pathways. It is known to act as an intermediate in the preparation of calcium folinate, which exerts its effects by enhancing the efficacy of certain chemotherapeutic agents . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the enhancement of DNA synthesis and repair .
Comparison with Similar Compounds
9,10-Dehydro Folitixorin Chloride can be compared with other similar compounds, such as:
Folitixorin: Similar in structure but differs in the presence of the dehydro group.
Calcium Folinate: Used in cancer treatment and acts as a folate analog.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the preparation of calcium folinate, which is not shared by the other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMWNIVQVBEIJX-ZEDZUCNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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